3-(5-{2-[(2-methyl-2-propen-1-yl)thio]phenyl}-1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
3-(5-{2-[(2-methyl-2-propen-1-yl)thio]phenyl}-1,2,4-oxadiazol-3-yl)pyridine is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure has led to its potential use in various research applications.
Mechanism of Action
The mechanism of action of 3-(5-{2-[(2-methyl-2-propen-1-yl)thio]phenyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include the ability to inhibit the activity of certain enzymes, as well as the ability to modulate the activity of certain receptors. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-{2-[(2-methyl-2-propen-1-yl)thio]phenyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its unique structure, which allows for a range of potential applications. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret certain results.
Future Directions
There are many potential future directions for the study of 3-(5-{2-[(2-methyl-2-propen-1-yl)thio]phenyl}-1,2,4-oxadiazol-3-yl)pyridine. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various research fields. Finally, studies could be conducted to explore the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
Scientific Research Applications
The unique structure of 3-(5-{2-[(2-methyl-2-propen-1-yl)thio]phenyl}-1,2,4-oxadiazol-3-yl)pyridine has led to its potential use in various scientific research applications. One potential application is in the field of medicinal chemistry, where this compound could be used as a lead compound for the development of new drugs. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
5-[2-(2-methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12(2)11-22-15-8-4-3-7-14(15)17-19-16(20-21-17)13-6-5-9-18-10-13/h3-10H,1,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOOCVGKVLTSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=CC=CC=C1C2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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